Cbz-NH-peg1-CH2cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

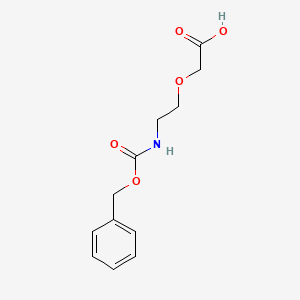

IUPAC Name |

2-[2-(phenylmethoxycarbonylamino)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-11(15)9-17-7-6-13-12(16)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFFUILDSABICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-NH-PEG1-CH2COOH: A Core Component in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG1-CH2COOH, also known as 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules.[1][2] This in-depth technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in bioconjugation and PROTAC technology.

Chemical Structure and Properties

The structural characteristics of this compound are fundamental to its utility as a linker. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, allowing for subsequent conjugation. The short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for coupling to amine-containing molecules, such as proteins, peptides, or other small molecule ligands.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are compiled from various supplier technical data sheets and predictive models. It is important to note that some properties, such as pKa and logP, are predicted and should be experimentally verified for critical applications.

| Property | Value | Source |

| Chemical Formula | C12H15NO5 | |

| Molecular Weight | 253.25 g/mol | |

| CAS Number | 1260092-43-0 | |

| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |

| SMILES | O=C(O)COCCNC(=O)OCC1=CC=CC=C1 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO | |

| Predicted pKa | ~4 (carboxylic acid) | General chemical knowledge |

| Predicted logP | ~1.5 | Predictive models |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis and application of this compound. These are intended as illustrative examples and may require optimization for specific substrates and reaction conditions.

Synthesis of this compound

Reaction Scheme:

Caption: Plausible synthetic route for this compound.

Materials:

-

2-(2-aminoethoxy)ethanol

-

Benzyl chloroformate

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Oxidizing agent (e.g., TEMPO/sodium hypochlorite, Jones reagent)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Protection of the amine: Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent and cool in an ice bath. Add the base, followed by the dropwise addition of benzyl chloroformate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over a desiccant (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, Cbz-NH-(CH2)2-O-(CH2)2-OH, is then purified by column chromatography.

-

Oxidation of the alcohol: The purified alcohol is dissolved in a suitable solvent. The oxidizing agent is then added, and the reaction is stirred at the appropriate temperature. The progress of the oxidation is monitored by TLC.

-

Final work-up and purification: Once the starting material is consumed, the reaction is quenched and worked up according to the specific oxidizing agent used. The final product, this compound, is then purified by an appropriate method, such as crystallization or column chromatography.

Amide Bond Formation using this compound

The terminal carboxylic acid of this compound can be readily coupled to a primary or secondary amine to form a stable amide bond. This is a fundamental reaction in its application as a linker.

Reaction Scheme:

Caption: General scheme for amide bond formation.

Materials:

-

This compound

-

Amine-containing substrate (R-NH2)

-

Coupling agents (e.g., EDC, HATU, HOBt)

-

A suitable base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Activation of the carboxylic acid: Dissolve this compound in the anhydrous solvent. Add the coupling agents (e.g., EDC and HOBt) and stir at room temperature for a short period to activate the carboxylic acid.

-

Addition of the amine: Add the amine substrate and the base to the reaction mixture.

-

Reaction monitoring: The reaction is stirred at room temperature until completion, which can be monitored by LC-MS or TLC.

-

Work-up and purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling reagents and other water-soluble byproducts. The organic layer is dried, concentrated, and the desired amide product is purified by column chromatography or preparative HPLC.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in the development of complex therapeutic agents.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. This compound serves as a building block for constructing these linkers.

References

The Role of Cbz-NH-peg1-CH2cooh in PROTACs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide provides a detailed examination of the Cbz-NH-peg1-CH2cooh linker, a short, flexible polyethylene glycol (PEG)-based linker, and its role in the mechanism of action of PROTACs.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker plays a pivotal role in this process by dictating the distance and relative orientation of the POI and the E3 ligase within the ternary complex.

This compound: A Short, Flexible Linker

The this compound linker is characterized by a single polyethylene glycol (PEG) unit flanked by a carboxybenzyl (Cbz)-protected amine and a carboxylic acid. This structure imparts specific properties that influence PROTAC function:

-

Flexibility: The single PEG unit provides a degree of rotational freedom, which can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.

-

Hydrophilicity: The PEG motif enhances the hydrophilicity of the PROTAC molecule, which can improve solubility. However, the overall hydrophilicity is modest due to the short length of the PEG chain.

-

Length: As a "PEG1" linker, it is one of the shorter linkers used in PROTAC design. The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and a short linker may be ideal for certain targets where closer proximity is required for efficient ternary complex formation. In some cases, shorter linkers have been shown to enhance degradation potency compared to longer counterparts.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PROTAC action and a typical experimental workflow for evaluating a PROTAC synthesized with a this compound linker.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for PROTAC synthesis and evaluation.

Data Presentation: Quantitative Analysis of PROTACs with Short PEG Linkers

Table 1: Degradation Efficiency of PROTACs with Short PEG Linkers

| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | VHL | 1 | 15 | >90 | HEK293 |

| BTK | CRBN | 2 | 5 | ~95 | MOLM-14 |

| ERRα | VHL | 3 | 20 | >85 | MCF7 |

Note: The data presented are representative values compiled from various studies on PROTACs with short PEG linkers and are intended for illustrative purposes.

Table 2: Biophysical Characterization of PROTACs with Short PEG Linkers

| PROTAC Component | Binding Assay | KD (nM) |

| PROTAC-POI | SPR | 10 - 100 |

| PROTAC-E3 Ligase | ITC | 50 - 500 |

| Ternary Complex (POI-PROTAC-E3) | SPR | 5 - 50 |

Note: The data presented are representative values and can vary significantly based on the specific POI, E3 ligase, and the precise geometry of the ternary complex.

Experimental Protocols

PROTAC Synthesis via Amide Coupling

This protocol outlines the synthesis of a PROTAC using the this compound linker through standard amide bond formation.

Step 1: Amide coupling of POI ligand with this compound

-

Materials:

-

POI ligand with a free amine group (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the POI ligand to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 2: Cbz Deprotection

-

Materials:

-

Cbz-protected intermediate from Step 1

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H2)

-

-

Procedure:

-

Dissolve the Cbz-protected intermediate in methanol.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.

-

Step 3: Amide coupling of the intermediate with the E3 ligase ligand

-

Materials:

-

Deprotected amine intermediate from Step 2 (1.0 eq)

-

E3 ligase ligand with a carboxylic acid group (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow the amide coupling procedure described in Step 1, using the deprotected amine intermediate and the E3 ligase ligand.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation using Western blotting.

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes the use of SPR to measure the binding affinity and kinetics of ternary complex formation.

-

Immobilization:

-

Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN complex) onto a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

-

In a separate experiment, inject serial dilutions of the PROTAC over an immobilized POI to determine the PROTAC-POI binary KD.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

The resulting sensorgrams represent the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

-

Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein.

-

Conclusion

The this compound linker, while simple in its structure, offers a valuable building block for the construction of PROTACs. Its short, flexible, and hydrophilic nature can be advantageous for specific target-E3 ligase pairs where a compact and adaptable connection is required to facilitate a productive ternary complex. The rational design of PROTACs necessitates a thorough understanding of how linker properties influence biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of PROTACs incorporating this and similar short PEG linkers, enabling researchers to optimize degrader potency and advance the development of novel protein-degrading therapeutics.

Synthesis and Characterization of Cbz-NH-peg1-CH2cooh: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-NH-peg1-CH2cooh, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data. The information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction

This compound, with the IUPAC name 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a valuable building block in contemporary drug discovery. Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This arrangement makes it an ideal linker for conjugating a target protein ligand and an E3 ligase ligand to form a PROTAC molecule. The Cbz protecting group provides stability during synthesis and can be selectively removed to allow for further chemical modification. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

This guide details a two-step synthetic pathway starting from commercially available 2-(2-aminoethoxy)ethanol. The synthesis involves the protection of the primary amine with a Cbz group, followed by the oxidation of the terminal alcohol to a carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1260092-43-0 | [1][2] |

| Molecular Formula | C12H15NO5 | [2][3] |

| Molecular Weight | 253.25 g/mol | [3] |

| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at -20°C, protect from light |

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process as depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on general procedures for similar chemical transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-NH-peg1-CH2OH)

Objective: To protect the primary amine of 2-(2-aminoethoxy)ethanol with a carboxybenzyl (Cbz) group.

Materials:

-

2-(2-aminoethoxy)ethanol

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of benzyl chloroformate (1.05 eq) in DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield the pure intermediate, Cbz-NH-peg1-CH2OH.

Step 2: Synthesis of 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid (this compound)

Objective: To oxidize the primary alcohol of the intermediate to a carboxylic acid.

Materials:

-

Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-NH-peg1-CH2OH)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution

-

Acetonitrile and Water

-

Sodium sulfite (Na2SO3) solution

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolve the intermediate, Cbz-NH-peg1-CH2OH (1.0 eq), in a mixture of acetonitrile and water.

-

Add TEMPO (0.1 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add N-Chlorosuccinimide (1.2 eq) in portions, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to afford the final product, this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are expected characterization data.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Expected peaks corresponding to the aromatic protons of the Cbz group (δ ~7.3 ppm), the benzylic protons (δ ~5.1 ppm), the PEG linker protons (δ ~3.4-4.1 ppm), and the methylene protons adjacent to the carboxylic acid (δ ~4.0 ppm). The amine proton may appear as a broad singlet. |

| ¹³C NMR | Expected signals for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, benzylic carbon, and the carbons of the PEG linker. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 254.0974 or [M+Na]⁺ at m/z = 276.0793. |

Purity Analysis

| Technique | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of ≥95%. |

Logical Relationship of Synthesis Steps

The logical progression of the synthesis is based on fundamental organic chemistry principles.

Caption: Logical flow of functional group transformations.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical reactions, offer a reliable starting point for researchers. Proper characterization is crucial to ensure the quality of this key linker for its successful application in the development of PROTACs and other advanced drug modalities.

Disclaimer: The experimental protocols provided are illustrative and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken. The author and publisher do not assume any liability for the use or misuse of this information.

References

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Cbz-NH-PEG1-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-NH-PEG1-CH2COOH is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its biochemical and biophysical properties, detailed experimental protocols for its characterization and application, and its role in targeted protein degradation. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the IUPAC name 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid, is a valuable building block in the synthesis of complex bioconjugates.[1][2] Its structure incorporates three key functional components: a carboxybenzyl (Cbz or Z) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This arrangement provides a versatile platform for covalently linking two different molecular entities. The Cbz group offers stable protection of the amine functionality under a range of conditions, while the carboxylic acid serves as a reactive handle for conjugation, typically to an amine-containing molecule. The short PEG spacer enhances the solubility and provides appropriate spatial orientation between the conjugated molecules.[3] Its primary application lies in the construction of PROTACs, where it serves as the linker connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein, thereby facilitating the targeted degradation of the protein of interest.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Formula | C12H15NO5 | |

| Molecular Weight | 253.25 g/mol | |

| CAS Number | 1260092-43-0 | |

| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |

| Synonyms | Z-AEA | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C, protected from light. |

Biophysical and Biochemical Properties

The biophysical and biochemical characteristics of this compound are critical for its behavior in biological systems and for the design of experiments.

| Property | Value/Description | Reference/Note |

| Solubility | Soluble in DMSO (100 mg/mL). Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group. | While highly soluble in DMSO, aqueous solubility data is not readily available and should be determined empirically for specific buffer conditions. |

| pKa of Carboxylic Acid | Estimated at ~3.4 | This is a predicted value based on the pKa of a structurally similar compound, [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid. The actual pKa should be experimentally determined. |

| Stability | The Cbz protecting group is generally stable under acidic and basic conditions but can be cleaved by hydrogenolysis (e.g., H2, Pd/C) or strong acids (e.g., HBr in acetic acid). The ester and ether linkages are generally stable under physiological conditions. | The stability of the entire molecule in various biological media should be assessed for specific applications. |

Role in PROTAC Synthesis and Mechanism of Action

This compound is a fundamental component in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The logical workflow for utilizing this compound in the synthesis of a PROTAC is depicted below. This process typically involves the sequential coupling of the linker to the two ligands.

Once synthesized, the PROTAC engages both the target protein and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of this compound.

Characterization Protocols

NMR spectroscopy is a fundamental technique for verifying the chemical structure of this compound.

-

Objective: To confirm the identity and purity of the molecule.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the Cbz group, methylene protons from the PEG linker and the benzyl group, and a broad signal for the carboxylic acid proton.

-

¹³C NMR: Acquire a standard carbon spectrum. Expected signals would correspond to the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, and aliphatic carbons of the PEG linker.

-

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons in different parts of the molecule. Compare the chemical shifts with predicted values or data from similar structures to verify the structure.

MS is used to determine the molecular weight of the compound.

-

Objective: To confirm the molecular weight and elemental composition.

-

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to facilitate ionization.

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive or negative ion mode.

-

Data Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion and compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass of this compound (253.1001).

Application Protocol: Amide Coupling to an Amine-Containing Molecule

This protocol describes the general procedure for conjugating the carboxylic acid of this compound to a primary amine.

-

Objective: To form a stable amide bond between the linker and an amine-containing molecule (e.g., an E3 ligase ligand).

-

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

-

Procedure:

-

Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing molecule (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Add the solution of the amine-containing molecule to the activated linker solution.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Conclusion

This compound is a well-defined and versatile bifunctional linker that plays a crucial role in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its defined structure, commercial availability, and predictable reactivity make it an invaluable tool for researchers developing novel therapeutics. This guide provides the essential biochemical and biophysical information, along with detailed experimental protocols, to facilitate its effective use in the laboratory. As with any chemical reagent, appropriate safety precautions should be taken, and the specific experimental conditions may require optimization for different substrates and applications.

References

The Pivotal Role of Cbz-NH-PEG1-CH2COOH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[1][2] A critical component of a PROTAC is the linker, which connects the two active domains of the molecule: a ligand for the target protein and a ligand for an E3 ubiquitin ligase.[3] This guide focuses on the role and application of a specific, polyethylene glycol (PEG)-based linker, Cbz-NH-PEG1-CH2COOH, in the design and synthesis of PROTACs.

This technical guide will provide an in-depth overview of the function of such linkers, using the well-characterized BRD4-degrading PROTAC, dBET1 , as a representative example to illustrate the principles of PROTAC design, synthesis, and evaluation.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Signaling Pathways in Targeted Protein Degradation

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, disrupts transcriptional programs that are critical for the proliferation of cancer cells. BRD4 is a key regulator of oncogenes such as MYC. By degrading BRD4, PROTACs like dBET1 can lead to the downregulation of MYC and its target genes, ultimately inducing apoptosis in cancer cells.

Quantitative Data for a Representative BRD4 Degrader: dBET1

The following tables summarize the quantitative data for the well-characterized BRD4 degrader, dBET1. This PROTAC utilizes a short PEG linker to connect the BRD4 ligand (+)-JQ1 to the Cereblon E3 ligase ligand.

Table 1: In Vitro Degradation Efficacy of dBET1

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| MV4;11 (AML) | BRD2 | ~100 | >95 | 18 | |

| MV4;11 (AML) | BRD3 | ~100 | >95 | 18 | |

| MV4;11 (AML) | BRD4 | ~100 | >95 | 18 | |

| SUM149 (Breast Cancer) | BRD4 | 430 | Not Reported | 18 |

Table 2: Antiproliferative and Apoptotic Activity of dBET1

| Cell Line | Assay | IC50 (µM) | Time (h) | Reference |

| MV4;11 (AML) | Proliferation (ATP content) | 0.14 | 24 | |

| MV4;11 (AML) | Apoptosis Induction | - | 4-8 |

Table 3: In Vivo Pharmacokinetic and Efficacy Data for dBET1

| Animal Model | Dosing | Cmax (nM) | Tmax (h) | Tumor Growth Inhibition | Reference |

| MV4;11 Xenograft (mice) | 50 mg/kg IP | 392 | 0.5 | Attenuated tumor progression |

Experimental Protocols

Synthesis of a PROTAC with a PEG Linker (Representative Example)

The synthesis of a PROTAC like dBET1 typically involves a multi-step process where the warhead, linker, and E3 ligase ligand are coupled together. While the exact synthesis of dBET1 has been published, a general protocol for coupling a carboxylic acid-functionalized component (like this compound) to an amine-functionalized component is provided below. This is a common step in PROTAC synthesis.

Protocol 1: Amide Bond Formation

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing component (e.g., this compound or a warhead with a carboxylic acid handle) (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Coupling with the Amine:

-

Add the amine-containing component (e.g., the E3 ligase ligand with a free amine) (1.0-1.2 eq) to the activated carboxylic acid solution.

-

Continue stirring the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique such as LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

-

Western Blot for Measuring Protein Degradation

Western blotting is a standard technique to quantify the levels of a target protein following treatment with a PROTAC.

Protocol 2: Western Blot Analysis

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 18, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.

-

Conclusion

Linkers are a critical component in the design of effective PROTACs, influencing their solubility, permeability, and ability to induce a productive ternary complex. This compound represents a versatile, synthetically accessible PEG-based linker that can be readily incorporated into PROTAC molecules. While specific examples of its use in highly potent, clinically advanced PROTACs are yet to be widely published, its properties make it an important tool for the discovery and optimization of novel protein degraders. The principles of PROTAC design, synthesis, and evaluation, as exemplified by well-characterized molecules like dBET1, provide a clear roadmap for researchers and drug developers working to harness the power of targeted protein degradation. The continued exploration of novel linkers, including variations in length, rigidity, and chemical composition, will undoubtedly be a key driver of innovation in this exciting therapeutic modality.

References

An In-depth Technical Guide to Cbz-NH-peg1-CH2cooh for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cbz-NH-peg1-CH2cooh in Targeted Protein Degradation

The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This compound is a key building block in the construction of these molecular degraders, serving as a PEG-based linker.

PROTACs are comprised of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting the physicochemical properties of the final molecule, such as solubility and cell permeability.

This compound, with its single polyethylene glycol (PEG) unit, offers a balance of hydrophilicity and a defined spatial orientation. The terminal carboxylic acid provides a reactive handle for conjugation to an E3 ligase ligand or the target protein ligand, while the carbobenzyloxy (Cbz) protected amine on the other end allows for subsequent deprotection and linkage to the other half of the PROTAC molecule.

Mechanism of Action: PROTAC-Mediated Protein Ubiquitination

The fundamental mechanism by which a PROTAC containing the this compound linker induces protein degradation is through the ubiquitin-proteasome system (UPS).

-

Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This brings the POI and the E3 ligase into close proximity, forming a ternary complex. The length and flexibility of the this compound linker are crucial for facilitating the optimal orientation of these proteins for the subsequent step.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze another round of degradation.

Below is a diagram illustrating this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Due to the absence of publicly available data for a specific PROTAC synthesized with the this compound linker, the following table serves as a template to illustrate how such data would be presented.

| PROTAC Identifier | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |

| Hypothetical-PROTAC-1 | Target X | VHL Ligand | Cell Line A | e.g., 25 | e.g., 95 | e.g., 24 |

| Hypothetical-PROTAC-2 | Target Y | Cereblon Ligand | Cell Line B | e.g., 50 | e.g., 90 | e.g., 12 |

Experimental Protocols

The following are representative protocols for the synthesis of a hypothetical PROTAC using the this compound linker and its subsequent biological evaluation.

Synthesis of a Hypothetical PROTAC

This protocol describes the coupling of a target protein ligand (with a free amine) to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand (with a carboxylic acid).

Workflow Diagram:

Caption: General workflow for PROTAC synthesis.

Materials:

-

Target Protein Ligand with a free amine (Target Ligand-NH2)

-

This compound

-

E3 Ligase Ligand with a carboxylic acid (E3 Ligand-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H2)

-

Methanol (MeOH)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Step 1: Coupling of Target Ligand to Linker

-

Dissolve this compound (1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the Target Ligand-NH2 (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Cbz-protected intermediate.

-

-

Step 2: Cbz Deprotection

-

Dissolve the Cbz-protected intermediate from Step 1 in methanol.

-

Add Pd/C (10% w/w) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.

-

-

Step 3: Coupling of Deprotected Intermediate to E3 Ligase Ligand

-

Dissolve the E3 Ligand-COOH (1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the deprotected amine intermediate from Step 2 (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC molecule.

-

Characterize the final product by LC-MS and NMR.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for the desired time period (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-only control (DMSO).

-

For a mechanistic control, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

In Vitro Applications of Cbz-NH-peg1-CH2cooh: A Technical Overview for Researchers

The Central Role of Cbz-NH-peg1-CH2cooh in PROTAC Design

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound, with its CAS Number 1260092-43-0, functions as this critical linker.[1][2][3] Its polyethylene glycol (PEG) chain provides desirable physicochemical properties such as improved solubility and membrane permeability to the final PROTAC molecule. The terminal carboxylic acid and the protected amine allow for sequential, controlled chemical reactions to attach the target-binding ligand and the E3 ligase-recruiting ligand.

Conceptual Experimental Workflow for PROTACs Utilizing a this compound-based Linker

The following diagram illustrates a generalized workflow for the in vitro evaluation of a PROTAC synthesized using a linker such as this compound.

Key In Vitro Experimental Protocols

While specific protocols for a PROTAC using this compound are not available, the following are standard methodologies employed in the field:

1. Western Blot for Protein Degradation:

-

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

-

Methodology:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat cells with varying concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize and quantify the protein bands to determine the extent of degradation.

-

2. Cell Viability Assays (e.g., MTT, CellTiter-Glo®):

-

Objective: To assess the cytotoxic or cytostatic effects of target protein degradation.

-

Methodology:

-

Seed cells in 96-well plates.

-

Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).

-

3. In Vitro Ubiquitination Assay:

-

Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein.

-

Methodology:

-

Incubate the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC molecule to the reaction mixture.

-

Incubate at 37°C to allow the ubiquitination reaction to proceed.

-

Stop the reaction and analyze the products by Western blot using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein.

-

The PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Quantitative Data Presentation

As there are no specific in vitro studies published for PROTACs explicitly using this compound, we present a template table for how quantitative data from such experiments would be structured.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| PROTAC-X | Protein A | Cell Line 1 | Value | Value | Value |

| PROTAC-X | Protein A | Cell Line 2 | Value | Value | Value |

| PROTAC-Y | Protein B | Cell Line 1 | Value | Value | Value |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

IC50: The concentration of the PROTAC that inhibits a biological process (e.g., cell viability) by 50%.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG1-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs). This technology offers a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism, enabling the degradation of proteins previously considered "undruggable".

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Cbz-NH-PEG1-CH2COOH linker. This linker features a single polyethylene glycol (PEG) unit to impart hydrophilicity and a defined spatial orientation, a terminal carboxylic acid for conjugation to an amine-functionalized ligand, and a carboxybenzyl (Cbz)-protected amine for sequential and controlled synthesis.

This compound: Properties and Handling

The this compound linker is a valuable building block for PROTAC synthesis due to its bifunctional nature and the orthogonal protection strategy it enables.

| Property | Value |

| IUPAC Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid |

| Synonyms | Z-AEA, this compound |

| CAS Number | 1260092-43-0 |

| Molecular Formula | C12H15NO5 |

| Molecular Weight | 253.25 g/mol |

| Appearance | White to off-white solid |

| Purity | >95% |

| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable. |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF, and other polar organic solvents. |

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This hijacked proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Application Notes and Protocols for Cbz-NH-PEG1-CH2COOH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG1-CH2COOH is a functionalized single-unit polyethylene glycol (PEG) derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] It incorporates a benzyloxycarbonyl (Cbz) protected amine and a terminal carboxylic acid. This structure allows for its use as a linker or spacer to modify peptides, enhancing their pharmacokinetic properties. PEGylation, the process of attaching PEG chains to molecules, can improve water solubility, increase bioavailability, and reduce the immunogenicity of peptide-based therapeutics.[3][4][5] This document provides detailed application notes and protocols for the effective use of this compound in SPPS workflows.

Properties of this compound

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid | |

| Synonyms | Z-AEA, CBZ-AEEA | |

| CAS Number | 1260092-43-0 | |

| Molecular Formula | C12H15NO5 | |

| Molecular Weight | 253.25 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Application in Solid-Phase Peptide Synthesis

This compound can be incorporated into a peptide sequence during standard Fmoc/tBu-based solid-phase peptide synthesis. Its carboxylic acid functional group allows for coupling to the free N-terminal amine of a resin-bound peptide. The Cbz protecting group on the other end is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group commonly used in this strategy.

The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated below.

Figure 1: SPPS workflow for incorporating this compound.

Experimental Protocols

Coupling of this compound to Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support using the Fmoc/tBu strategy.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing solvents: DCM (Dichloromethane), Isopropanol

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Prepare the activation solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.

-

Drain the DMF from the swollen resin and add the activation solution to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (beads remain colorless) indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Isopropanol (3 times).

-

Dry the resin under vacuum.

| Reagent | Equivalents (relative to resin loading) |

| This compound | 3 |

| HBTU | 2.9 |

| HOBt | 3 |

| DIPEA | 6 |

Deprotection of the Cbz Group on Solid Support

The Cbz group is typically removed by catalytic hydrogenolysis. Performing this reaction on a solid support requires careful selection of catalyst and solvent to ensure efficient reaction.

Materials:

-

Resin-bound peptide-PEG-NH-Cbz

-

Catalyst: Palladium on charcoal (Pd/C, 10 wt%)

-

Hydrogen source: Hydrogen gas (H2) balloon or transfer hydrogenation reagent (e.g., ammonium formate)

-

Solvent: DMF or a mixture of DMF/DCM

Procedure (Catalytic Hydrogenation):

-

Swell the resin in the chosen solvent within a flask equipped with a magnetic stir bar.

-

Add Pd/C catalyst (0.1-0.2 equivalents relative to the Cbz-protected peptide).

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas via a balloon and stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by LC-MS analysis of a small cleaved sample. The reaction may take 12-24 hours.

-

Upon completion, filter the reaction mixture to remove the catalyst and wash the resin extensively with DMF and DCM.

Note: The Cbz group is stable to the piperidine solution used for Fmoc deprotection and generally stable to mild acidic conditions. However, it can be sensitive to strong acids like neat trifluoroacetic acid (TFA) used for cleavage.

Cleavage from Resin and Side-Chain Deprotection

The final step involves cleaving the modified peptide from the solid support and removing any remaining side-chain protecting groups.

Materials:

-

Resin-bound peptide-PEG-NH2

-

Cleavage cocktail: A mixture of TFA, a scavenger (e.g., triisopropylsilane, TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.

Procedure:

-

Wash the dry resin with DCM and then dry it under vacuum.

-

Add the cleavage cocktail to the resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: Orthogonality of protecting groups in SPPS.

Conclusion

This compound is a versatile reagent for the modification of synthetic peptides. Its successful application in solid-phase peptide synthesis hinges on the correct implementation of coupling protocols and an understanding of the orthogonal nature of the Cbz protecting group relative to the standard Fmoc/tBu strategy. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Amide Bond Formation with Cbz-NH-peg1-CH2cooh

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-peg1-CH2cooh is a valuable bifunctional linker used in bioconjugation, chemical biology, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a carboxybenzyl (Cbz) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The terminal carboxylic acid allows for the formation of a stable amide bond with a primary or secondary amine on a target molecule, such as a protein, peptide, or small molecule ligand.

These application notes provide detailed protocols for the formation of an amide bond using this compound and common coupling reagents, as well as guidelines for the purification and characterization of the resulting conjugate.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 2-(2-(((benzyloxy)carbonyl)amino)ethoxy)acetic acid |

| Synonyms | Z-AEA, CBZ-NH-PEG1-acetic acid |

| CAS Number | 1260092-43-0[5] |

| Molecular Formula | C12H15NO5 |

| Molecular Weight | 253.25 g/mol |

| Purity | Typically >95% |

| Appearance | Solid |

| Storage | Store at -20°C for long-term storage, protected from light. |

Amide Bond Formation: Signaling Pathways and Logical Relationships

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents. The general workflow involves the activation of the carboxyl group of this compound to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine of the target molecule.

Caption: General workflow for amide bond formation.

Experimental Protocols

Two common and effective methods for amide bond formation are presented below: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and another using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

Protocol 1: Amide Coupling using EDC and NHS

This two-step method involves the activation of the carboxylic acid with EDC to form an O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester.

Materials:

-

This compound

-

Amine-containing target molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine, ethanolamine)

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Preparation:

-

Bring all reagents to room temperature before use.

-

Dissolve this compound in the appropriate anhydrous solvent (e.g., DMF).

-

Dissolve the amine-containing target molecule in the appropriate solvent. For biomolecules, use the recommended buffer.

-

-

Activation of this compound:

-

In a reaction vessel, dissolve this compound (1 equivalent) in Activation Buffer.

-

Add NHS or sulfo-NHS (1.2-1.5 equivalents) to the solution and mix until dissolved.

-

Add EDC-HCl (1.2-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

-

Coupling Reaction:

-

Add the amine-containing target molecule (1-1.2 equivalents) to the activated this compound solution.

-

If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with the primary amine.

-

Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS or TLC.

-

-

Quenching:

-

(Optional) Quench the reaction by adding a small amount of a quenching solution to consume any unreacted NHS esters.

-

-

Purification:

-

Purify the reaction mixture to isolate the desired conjugate. See the "Purification Strategies" section for more details.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1260092-43-0 | Biopharma PEG [biochempeg.com]

- 3. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

Application Notes and Protocols for Amine Coupling of Cbz-NH-PEG1-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG1-CH2COOH is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] Its structure features a carboxybenzyl (Cbz)-protected amine, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a terminal carboxylic acid. This carboxylic acid moiety can be readily coupled with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

This document provides detailed protocols and reaction conditions for the efficient coupling of this compound to amine-containing molecules using the widely adopted carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Reaction Principle

The coupling of this compound to a primary amine is typically achieved via a two-step process facilitated by EDC and NHS (or its water-soluble analogue, sulfo-NHS).

-

Activation Step: The carboxylic acid group on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine to form a stable amide bond, releasing NHS.

The inclusion of NHS or sulfo-NHS enhances the coupling efficiency and provides greater control over the reaction, particularly in aqueous media.[4]

Quantitative Reaction Parameters

The following table summarizes typical quantitative parameters for the amine coupling reaction. The optimal conditions may vary depending on the specific amine-containing substrate and its solubility.

| Parameter | Organic Solvent System | Aqueous Buffer System |

| Carboxylic Acid (this compound) | 1.0 equivalent | 1.0 equivalent |

| Amine-containing Molecule | 1.0 - 1.5 equivalents | 1.0 - 2.0 equivalents |

| EDC | 1.1 - 2.0 equivalents | 1.2 - 10 equivalents |

| NHS / sulfo-NHS | 1.1 - 2.0 equivalents | 1.2 - 25 equivalents |

| Base (e.g., DIPEA, TEA) | 1.5 - 3.0 equivalents | Not typically required |

| Solvent | Anhydrous DMF, DCM, or DMSO | MES Buffer (for activation), PBS (for coupling) |

| pH (Aqueous) | N/A | Activation: 4.5 - 6.0, Coupling: 7.2 - 8.3 |

| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |

| Activation Time | 15 - 60 minutes | 15 - 30 minutes |

| Coupling Time | 2 - 24 hours | 2 - 12 hours |

Experimental Protocols

Protocol 1: Amine Coupling in an Organic Solvent (e.g., DMF)

This protocol is suitable for coupling this compound to small molecules or peptides that are soluble in organic solvents.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) to the solution and stir until dissolved.

-

Add EDC hydrochloride (1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.

-

Add the solution of the amine-containing molecule to the activated this compound mixture.

-